molecular formula C7H10ClN B14885921 1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride

1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride

Cat. No.: B14885921
M. Wt: 143.61 g/mol
InChI Key: DFLHNVJZSXCYEJ-UHFFFAOYSA-N
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Description

1-Ethynyl-5-azaspiro[23]hexane hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a five-membered ring containing nitrogen and a three-membered ring The presence of an ethynyl group further adds to its chemical versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-ethynylcyclopropane with aziridine under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst such as palladium on carbon and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions. The process begins with the synthesis of 1-ethynylcyclopropane, followed by its reaction with aziridine. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The ethynyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium amide or organolithium compounds to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium amide, organolithium compounds, inert atmosphere.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules with spirocyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of novel therapeutic agents.

    Industry: It is used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in chemical and biological research.

Comparison with Similar Compounds

    5-Azaspiro[2.3]hexane hydrochloride: Similar spirocyclic structure but lacks the ethynyl group.

    1-Ethynylcyclopropane: Contains the ethynyl group but lacks the spirocyclic structure.

    Aziridine derivatives: Share the aziridine ring but differ in the presence of the spiro linkage.

Uniqueness: 1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride is unique due to the combination of its spirocyclic structure and the presence of an ethynyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

2-ethynyl-5-azaspiro[2.3]hexane;hydrochloride

InChI

InChI=1S/C7H9N.ClH/c1-2-6-3-7(6)4-8-5-7;/h1,6,8H,3-5H2;1H

InChI Key

DFLHNVJZSXCYEJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC12CNC2.Cl

Origin of Product

United States

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